molecular formula C16H34NaO4S B072157 Sodium hexadecyl sulfate CAS No. 1120-01-0

Sodium hexadecyl sulfate

Cat. No.: B072157
CAS No.: 1120-01-0
M. Wt: 345.5 g/mol
InChI Key: HMWHAHJOIHEFOG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sodium hexadecyl sulfate, also known as sodium cetyl sulfate, is a type of anionic surfactant . The primary targets of this compound are the lipid bilayers of cell membranes . It interacts with these targets due to its amphiphilic nature, which allows it to insert itself into the lipid bilayer, disrupting the structure and function of the cell membrane .

Mode of Action

The mode of action of this compound involves the disruption of cell membranes. As an anionic surfactant, it has a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail . This structure allows it to insert itself into the lipid bilayer of cell membranes, causing the membrane to become more permeable . This can lead to leakage of cell contents and ultimately cell lysis .

Biochemical Pathways

For example, it can interfere with the transport of ions and other molecules across the cell membrane, disrupt cell signaling pathways, and cause cell death .

Pharmacokinetics

As a surfactant, it is likely to be rapidly absorbed and distributed throughout the body following ingestion or dermal exposure

Result of Action

The primary result of this compound’s action is the disruption of cell membranes, leading to increased membrane permeability and potential cell death . This can have various effects depending on the type of cells affected. For example, in bacteria, this can lead to cell lysis and death, making this compound potentially useful as an antimicrobial agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its effectiveness as a surfactant can be affected by the presence of other substances, such as salts or other surfactants . Additionally, its stability and efficacy can be influenced by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

Sodium hexadecyl sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily due to its surfactant properties, which allow it to solubilize hydrophobic molecules and facilitate their interactions in aqueous environments .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are largely related to its surfactant properties. It can influence cell function by altering the solubility and availability of hydrophobic molecules, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with biomolecules. It can bind to hydrophobic regions of proteins, potentially influencing their conformation and activity. This can lead to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its surfactant properties can lead to changes in the stability and degradation of biomolecules. Long-term effects on cellular function have been observed in in vitro studies .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the metabolism of sulfur compounds . It interacts with enzymes and cofactors in these pathways, and can influence metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues. Its distribution is influenced by its surfactant properties, which allow it to interact with hydrophobic regions of cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hexadecyl sulfate is typically synthesized through the sulfonation of hexadecanol (cetyl alcohol) followed by neutralization with sodium hydroxide. The reaction involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where hexadecanol is fed into a reactor with sulfur trioxide gas. The reaction mixture is then neutralized with a sodium hydroxide solution, followed by purification steps to remove impurities and obtain the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: It is less commonly involved in reduction reactions due to its stable sulfate group.

    Substitution: The sulfate group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfate group under alkaline conditions.

Major Products:

Scientific Research Applications

Sodium hexadecyl sulfate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Sodium dodecyl sulfate: Another anionic surfactant with a shorter alkyl chain.

    Sodium tetradecyl sulfate: Similar structure but with a fourteen-carbon alkyl chain.

    Sodium octadecyl sulfate: Contains an eighteen-carbon alkyl chain.

Comparison:

This compound stands out due to its optimal chain length, providing excellent surfactant properties while maintaining compatibility with various industrial and scientific applications.

Biological Activity

Sodium hexadecyl sulfate (SHS), also known as cetyl sulfate, is an anionic surfactant that has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and environmental science. This article delves into the biological activity of SHS, supported by data tables, case studies, and detailed research findings.

  • Chemical Formula : C₁₆H₃₃NaO₄S
  • Molecular Weight : 288.43 g/mol
  • Physical State : White powder or crystalline solid
  • Solubility : Soluble in water, forming a clear solution at concentrations typically used in laboratory settings.

SHS functions primarily as a surfactant, which allows it to interact with biological membranes and proteins. Its amphiphilic nature enables it to disrupt lipid bilayers, leading to membrane destabilization. This property is crucial for its applications in:

  • Protein Denaturation : SHS is known to denature proteins by disrupting their tertiary structures, which is essential in biochemical assays like SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) .
  • Cell Lysis : As a detergent, SHS facilitates the lysis of cells for nucleic acid extraction and protein isolation .

Inhibition Studies

Research has shown that SHS can act as an inhibitor of various enzymes. For example:

  • Bromelain Inhibition : At concentrations below 5 mM, SHS caused a significant decrease in the maximum velocity (VmaxV_{max}) of bromelain without affecting the Michaelis constant (KmK_m). The IC50 was determined to be 0.55 mM, indicating that bromelain retains some activity even in the presence of high SHS concentrations .

Effects on Yeast Fermentation

A study investigated the impact of SHS on yeast fermentation processes:

  • At a concentration of 0.002 M, SHS had minimal effects on carbon dioxide production during aerobic fermentation. However, at 0.02 M concentration, it partially inhibited CO₂ production by up to 40% . This suggests that while SHS can affect metabolic processes, its impact may vary significantly based on concentration.

Environmental Impact

A case study focused on the transformation kinetics of long-chain alkyl organosulfates (OS) like SHS under atmospheric conditions:

  • The study revealed that SHS undergoes heterogeneous oxidation by hydroxyl radicals (OH), with a decay rate of approximately 4.09×1013 cm3/molecule s4.09\times 10^{-13}\text{ cm}^3/\text{molecule s} and an atmospheric lifetime of about 19 days. This highlights the potential environmental implications of using SHS .

Protein Interaction Studies

Another research explored the functionalization of carbon nanotubes (CNTs) with SHS:

  • The study demonstrated that lysozyme adsorbed on SHS-modified CNTs exhibited enhanced stability and activity compared to non-modified CNTs. This indicates that SHS can play a significant role in improving the performance of biomolecules in nanotechnology applications .

Data Tables

Study Findings Concentration Effect
Bromelain InhibitionIC50 = 0.55 mM< 5 mMSignificant decrease in VmaxV_{max}
Yeast FermentationUp to 40% inhibition0.02 MPartial inhibition of CO₂ production
Environmental KineticsDecay rate = 4.09×10134.09\times 10^{-13} cm³/molecule/sNot specifiedAtmospheric lifetime ~19 days

Properties

CAS No.

1120-01-0

Molecular Formula

C16H34NaO4S

Molecular Weight

345.5 g/mol

IUPAC Name

sodium;hexadecyl sulfate

InChI

InChI=1S/C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19);

InChI Key

HMWHAHJOIHEFOG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na]

density

1 at 68 °F (USCG, 1999)

Key on ui other cas no.

1120-01-0

physical_description

Hexadecyl sulfate, [sodium salt] appears as white paste or liquid with a mild odor. May float or sink in water. (USCG, 1999)

Pictograms

Corrosive; Irritant

Related CAS

143-02-2 (Parent)

Synonyms

cetyl sulfate
cetyl sulfate sodium salt

Origin of Product

United States

Synthesis routes and methods

Procedure details

Glyceryl monostearate containing sodium lauryl sulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Sodium cetyl sulphate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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